2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride
Description
Properties
IUPAC Name |
2,3-dichloro-1-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-5-3(8(13,14)15)1-2-4(6(5)10)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMFBKICCMTTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes & Protocols: 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride as a Key Intermediate in Modern Agrochemical Synthesis
Abstract: The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern agrochemical design, enhancing molecular stability, lipophilicity, and biological efficacy.[1] The trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) moieties, in particular, are privileged groups known to confer potent and desirable properties to active ingredients.[2] This document provides detailed application notes and robust protocols for the synthesis and utilization of 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride, a highly functionalized intermediate engineered for the development of next-generation crop protection agents. We present a validated, multi-step synthesis of the title compound and demonstrate its application in the construction of a novel benzoylurea insecticide, a class of compounds renowned for their mode of action as chitin synthesis inhibitors.[3][4]
Compound Profile and Strategic Significance
2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride represents a sophisticated building block for agrochemical discovery. Its architecture is deliberately complex, combining several key features on a single aromatic scaffold to maximize its utility.
-
Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group enhances metabolic stability by blocking common sites of oxidative metabolism and increases the binding affinity of the final molecule to its biological target.[5]
-
Difluoromethoxy Group (-OCF2H): This group acts as a lipophilic hydrogen bond donor, improving membrane permeability and altering the electronic profile of the aromatic ring in a manner distinct from the -CF3 group.[2]
-
Dichlorinated Aromatic Core: The specific 2,3-dichloro substitution pattern provides steric and electronic influences that can direct further chemical modifications and fine-tune the biological activity spectrum. The chlorine atoms also serve as potential leaving groups or blocking groups in subsequent synthetic steps.[6]
The combination of these three elements in a single intermediate provides researchers with a powerful tool to rapidly generate novel agrochemical candidates with enhanced performance profiles.
| Property | Value (Predicted) |
| IUPAC Name | 1,2-dichloro-4-(difluoromethoxy)-3-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₃Cl₂F₅O |
| Molecular Weight | 297.01 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~210-220 °C (at 760 mmHg) |
| Density | ~1.65 g/mL |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene); Insoluble in water. |
Synthesis Protocol: 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride
The following protocol details a plausible and robust two-step synthesis starting from the commercially available 3,4-dichlorobenzotrifluoride. The causality behind each step is explained to ensure reproducibility and understanding.
Overall Synthesis Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorfluazuron (Ref: CGA 112913) [sitem.herts.ac.uk]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Nucleophilic Substitution of 2,3-Dichloro-4-fluorobenzotrifluoride
Abstract & Strategic Overview
2,3-Dichloro-4-fluorobenzotrifluoride (CAS: 116750-86-6) is a high-value scaffold in the synthesis of next-generation agrochemicals (SDHI fungicides) and fluoro-pharmaceuticals. Its unique substitution pattern—featuring a strongly electron-withdrawing trifluoromethyl (
This guide provides a validated framework for exploiting the 4-fluoro position's high reactivity while preserving the 2,3-dichloro motif for subsequent cross-coupling (e.g., Suzuki-Miyaura) or further substitution. We address the critical challenge of regiocontrol , ensuring researchers can avoid common pitfalls such as bis-substitution or hydrolysis.
Mechanistic Insight: The Hierarchy of Activation
To design effective protocols, one must understand the electronic landscape of the molecule. The reactivity is governed by the Nucleophilic Aromatic Substitution (
Activation Analysis
-
Position 4 (Fluorine): This is the primary site of attack.
-
Electronic: The fluorine atom is para to the
group. The group (strong -withdrawing, -accepting) stabilizes the negative charge in the Meisenheimer complex effectively at the para position. -
Leaving Group Ability: In
, fluoride is the superior leaving group compared to chloride due to the high electronegativity of fluorine, which lowers the energy of the transition state for the rate-determining nucleophilic attack.
-
-
Position 2 (Chlorine): Ortho to the
. While inductively activated, steric hindrance between the bulky and the C3-Cl makes attack here kinetically unfavorable under standard conditions. -
Position 3 (Chlorine): Meta to the
. This position is poorly activated and generally inert to unless forcing conditions are applied.
Visualization of Regioselectivity
The following diagram maps the kinetic favorability of nucleophilic attack sites.
Figure 1: Kinetic pathway analysis showing the preferential displacement of the 4-Fluoro substituent due to para-stabilization by the trifluoromethyl group.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of aniline derivatives or heterocyclic adducts (e.g., morpholine, piperazine).
Reagents & Equipment
-
Substrate: 2,3-dichloro-4-fluorobenzotrifluoride (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.0 equiv). -
Solvent: Acetonitrile (MeCN) for reactive amines; DMSO or NMP for hindered amines.
-
Temperature:
.
Step-by-Step Methodology
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, charge 2,3-dichloro-4-fluorobenzotrifluoride (1.0 g, 4.29 mmol) and anhydrous MeCN (10 mL).
-
Base Addition: Add micronized
(1.19 g, 8.58 mmol). Stir for 5 minutes at room temperature.-
Expert Note: Using micronized base increases surface area, crucial for heterogeneous reactions in MeCN.
-
-
Nucleophile Addition: Add the amine (e.g., Morpholine, 0.41 mL, 4.72 mmol) dropwise.
-
Exotherm Alert: The reaction may be slightly exothermic.
-
-
Reaction: Heat the mixture to
and monitor by HPLC or TLC (Hexane/EtOAc 9:1).-
Checkpoint: Conversion should be >95% within 2–4 hours. If the reaction stalls, increase temperature to
.
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Nucleophile is bulky or deactivated. | Switch solvent to DMSO (dipolar aprotic) and increase temp to |
| Bis-substitution | Excess nucleophile or temp too high. | Strictly control stoichiometry (1.05 equiv) and lower temp by |
| Hydrolysis ( | Wet solvent or hygroscopic base. | Use anhydrous solvents and dry |
Protocol B: C-O Bond Formation (Etherification)
Application: Synthesis of diaryl ethers or alkoxy intermediates.
Reagents
-
Substrate: 2,3-dichloro-4-fluorobenzotrifluoride (1.0 equiv).
-
Nucleophile: Phenol derivative or Alcohol (1.05 equiv).
-
Base: Sodium Hydride (NaH, 60% in oil) or Cesium Carbonate (
). -
Solvent: DMF or THF (dry).
Step-by-Step Methodology
-
Activation (Pre-formation of Alkoxide):
-
In a separate flask under
, dissolve the alcohol/phenol (1.05 equiv) in dry THF or DMF. -
Cool to
. Carefully add NaH (1.1 equiv). Stir for 30 min until evolution ceases.
-
-
Coupling:
-
Add the solution of 2,3-dichloro-4-fluorobenzotrifluoride (1.0 equiv) dropwise to the alkoxide solution at
. -
Why Reverse Addition? Adding the substrate to the nucleophile ensures the nucleophile is always in excess locally, promoting fast kinetics, but strictly controlling temperature prevents over-reaction.
-
-
Progression: Allow to warm to Room Temperature (RT). Most phenols react within 1 hour at RT. Aliphatic alcohols may require heating to
. -
Quench: Carefully quench with saturated
solution. -
Isolation: Extract with
or EtOAc. Dry over .
Safety & Handling (E-E-A-T)
-
Fluoride Release: The reaction generates fluoride ions (
). In acidic workups, this can form trace HF. Always perform workups in a well-ventilated hood. -
Sensitization: Halogenated aromatics are potent skin sensitizers. Double-gloving (Nitrile) is recommended.
-
Thermal Stability: Do not heat above
in basic media to avoid degradation of the group (hydrolysis to carboxylic acid).
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
-
Sigma-Aldrich. (2024). Product Specification: 2,3-Dichloro-4-fluorobenzotrifluoride. Link (Source for physical properties and CAS verification).
- Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley.
-
BenchChem. (2025).[2][5] 3,4-Dichloro-2-fluorobenzotrifluoride in Fluorination Reactions. Link (Analogous reactivity profiles for poly-halogenated benzotrifluorides).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13546736. Link (Safety and structural data).
Sources
Advanced Protocols for the Difluoromethylation of Phenols: Reagent Selection and Process Control
Executive Summary: The Strategic Value of the Motif
In modern medicinal chemistry, the difluoromethyl ether (
Key Physicochemical Advantages[2]
-
Lipophilicity Modulation: Converting a phenol (
) to an aryl difluoromethyl ether ( ) significantly increases lipophilicity ( to ), improving membrane permeability while avoiding the metabolic liability of a standard methyl ether. -
Hydrogen Bond Acidity: The proton in
is sufficiently acidic (due to the electron-withdrawing fluorine atoms) to act as a weak hydrogen bond donor, maintaining key receptor interactions that would be lost with a substitution. -
Metabolic Stability: The C-F bond strength renders the position resistant to oxidative metabolism (e.g., P450 hydroxylation) compared to alkyl ethers.
Strategic Reagent Selection Guide
While early methods relied on ozone-depleting chlorodifluoromethane gas (Freon-22), modern synthesis demands reagents that are bench-stable, solid, and operationally simple.
| Reagent | Chemical Structure | Operational Profile | Primary Use Case |
| Sodium Chlorodifluoroacetate | Solid. Requires heat ( | Scale-Up Standard. Most cost-effective for gram-to-kilogram synthesis on robust substrates. | |
| Diethyl (bromodifluoromethyl) phosphonate | Liquid. Activates under mild basic conditions (0°C to RT). | Late-Stage Functionalization. Ideal for complex, temperature-sensitive, or base-sensitive substrates. | |
| Difluoromethyl triflate | Liquid. Highly reactive electrophile. | Specialized. Used when carbene mechanisms fail; acts via direct | |
| Hu's Reagent (Tos-Sulfoximine) | Solid. Electrophilic difluoromethylating reagent. | Broad Scope. Good for thiols and phenols, but atom economy is lower. |
Mechanism of Action: The Difluorocarbene Pathway[3][4][5][6]
The vast majority of phenol difluoromethylation reactions do not proceed via direct
Mechanistic Flow[1][4]
-
Carbene Generation: The reagent decomposes (thermally or chemically) to release
. -
Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbene.
-
Protonation: The resulting difluoromethyl anion is rapidly protonated by the solvent or a proton source.
Caption: The difluorocarbene pathway.[2][3][4][5][6][7] Note that water exclusion is often critical to prevent the hydrolysis of the carbene into formate/CO, yet a proton source is required for the final step.
Detailed Experimental Protocols
Protocol A: The "Standard" Scalable Method
Reagent: Sodium Chlorodifluoroacetate (
Reagents & Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (2.5 – 3.0 equiv)
-
Base: Cesium carbonate (
) (1.5 equiv) or Potassium carbonate ( ) (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) and
(Ratio 10:1). Note: Small amounts of water aid the solubility of the salt and provide the proton source.
Step-by-Step Methodology
-
Setup: Use a heavy-walled pressure tube or a round-bottom flask equipped with a highly efficient reflux condenser.
-
Safety Alert: This reaction generates
gas. If using a sealed tube, ensure it is rated for pressure. If using standard glassware, ensure open venting through the condenser.
-
-
Charging: Add the phenol,
, and sodium chlorodifluoroacetate to the vessel. -
Solvation: Add DMF and water. Stir vigorously to create a suspension.
-
Reaction: Heat the mixture to 95–100 °C .
-
Observation: Evolution of gas bubbles (
) indicates the decomposition of the reagent is active.
-
-
Monitoring: Monitor by TLC or LCMS. Reaction times typically range from 2 to 16 hours.
-
Workup:
-
Cool to room temperature.[5]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer 3x with water (to remove DMF) and 1x with brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Critical Insight: If the reaction stalls, add an additional 0.5–1.0 equiv of reagent and continue heating. The reagent can decompose faster than it reacts if the concentration of phenoxide is low.
Protocol B: The "Mild" Late-Stage Method
Reagent: Diethyl (bromodifluoromethyl)phosphonate Best For: Complex natural products, base-sensitive groups, avoiding high heat.
Reagents & Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Diethyl (bromodifluoromethyl)phosphonate (1.2 – 1.5 equiv)
-
Base: Aqueous KOH (30% w/v) or solid KOH (20 equiv)
-
Solvent: Acetonitrile (
)
Step-by-Step Methodology
-
Setup: Standard round-bottom flask with magnetic stirring.
-
Dissolution: Dissolve the phenol and the phosphonate reagent in Acetonitrile at room temperature.
-
Activation: Cool the solution to 0 °C (ice bath).
-
Addition: Add the KOH solution dropwise (or add solid KOH in portions).
-
Reaction: Allow to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Quench: Quench with saturated
solution. -
Workup: Extract with Diethyl Ether or EtOAc. The byproduct (diethyl phosphate) is water-soluble and easily removed.[5]
Critical Insight: This method is extremely fast. Over-exposure to strong base can hydrolyze esters elsewhere in the molecule; however, the low temperature protects most functional groups.
Troubleshooting & Process Optimization
Common failure modes involve competing C-alkylation or carbene hydrolysis.
Caption: Decision tree for optimizing difluoromethylation reactions based on conversion and byproduct profile.
Safety & Handling
-
Pressure Hazards: Protocol A involves the thermal release of gas. Never scale up this reaction in a sealed vessel without calculating the pressure limit.
-
Fluorine Toxicity: While the reagents are generally stable, fluoro-organics can be toxic. Handle all reagents in a fume hood.
-
Base Exotherm: Protocol B involves a strong base reacting with a phosphonate; this can be exothermic.
References
-
Zafrani, Y., et al. (2017). Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. The Journal of Organic Chemistry.[6][8]
-
Frey, G. T., et al. (2024). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate.[2][3][4] Organic Syntheses.[4]
-
Hu, J., et al. (2006). 2-Chloro-2,2-difluoroacetophenone: A non-ODS-based difluorocarbene precursor.[6] The Journal of Organic Chemistry.[6][8]
-
Li, L., et al. (2016). Difluoromethylation of Phenols and Thiophenols with a Sodium Chlorodifluoroacetate/Phosphine System. Organic Letters.[3][9]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. e-century.us [e-century.us]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Precision Functionalization of the 4-Position in 2,3-Dichlorobenzotrifluoride Scaffolds
Executive Summary
The 2,3-dichlorobenzotrifluoride (2,3-DCBTF) scaffold is a critical building block in the synthesis of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and fluorinated pharmaceuticals. Functionalization of the 4-position (adjacent to the C3-chlorine) is synthetically challenging due to the competing acidity of the C6-proton (adjacent to the C1-trifluoromethyl group).
This Application Note provides a validated protocol for the regioselective functionalization of C4 via Directed Ortho Metalation (DoM) . By utilizing the specific coordinating properties of the chlorine substituents and controlling kinetic parameters, researchers can achieve high-fidelity insertion of electrophiles (carboxyl, boryl, iodo) at the 4-position, avoiding the common "halogen dance" side reactions or C6-lithiation.
Strategic Analysis: The Regioselectivity Challenge
To functionalize the 4-position, one must discriminate between the three available protons (H4, H5, H6).
Electronic and Steric Landscape
-
H4 (Target): Flanked by a Chlorine at C3. Acidified by the inductive effect (-I) of Cl. Accessible to bulky bases, though slightly hindered.
-
H6 (Competitor): Flanked by the CF
group at C1. Highly acidic due to the strong -I effect of CF . However, the CF group is sterically bulky (approx. size of an isopropyl group) and lacks the ability to coordinate lithium effectively compared to heteroatoms with lone pairs. -
H5: Meta to both directing groups; least acidic and kinetically inert.
The Solution: Kinetic Control via LDA
While thermodynamic bases (e.g., Schlosser's base, BuLi/KOtBu) often favor the most acidic position (H6, ortho-CF
-
Coordination: The lithium cation coordinates with the lone pairs of the C3-Chlorine, directing the base to the adjacent H4 proton (CIPE: Complex Induced Proximity Effect).
-
Steric Gating: The bulk of the CF
group hinders the approach of the bulky LDA aggregates to the C6 position more than the Cl hinders access to C4.
Validated Protocol: C4-Carboxylation
Target Product: 2,3-Dichloro-4-(trifluoromethyl)benzoic acid derivative (Structure: 1-CF
Reagents & Equipment
-
Substrate: 2,3-Dichlorobenzotrifluoride (Anhydrous, >99%).
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (Freshly titrated).
-
Solvent: Tetrahydrofuran (THF), anhydrous (water <50 ppm).
-
Electrophile: Dry Ice (CO
) or CO gas (dried through H SO trap). -
Cryogenics: Acetone/Dry Ice bath (-78°C).
Step-by-Step Methodology
Step 1: System Preparation
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet. Purge with N
Step 2: Substrate Solubilization Charge the flask with 2,3-dichlorobenzotrifluoride (10.0 mmol, 2.15 g) and anhydrous THF (50 mL) . Cool the solution to -78°C .
-
Critical Note: Ensure the internal temperature reaches -78°C before proceeding. Premature addition leads to benzyne formation via Li-Cl elimination.
Step 3: Lithiation (The Kinetic Window) Add LDA (11.0 mmol, 5.5 mL) dropwise via syringe pump over 15 minutes. Maintain internal temperature below -70°C.
-
Stirring: Stir at -78°C for exactly 60 minutes .
-
Checkpoint: The solution typically turns a pale yellow/orange. Darkening indicates decomposition or "halogen dance."
Step 4: Electrophilic Trapping Introduce the electrophile:
-
Method A (Solid CO
): Add crushed, excess Dry Ice (rinsed with dry ether) directly to the reaction mixture. -
Method B (Gas): Bubble dry CO
gas through the solution for 20 minutes. -
Observation: An exotherm will occur. Control rate to keep temp < -60°C.
Step 5: Workup
Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with 2M HCl (20 mL) until pH < 2. Extract with Ethyl Acetate (3 x 30 mL). Dry organic phase over MgSO
Expected Results
| Parameter | Specification |
| Conversion | >95% (by GC-MS) |
| Regioselectivity (C4:C6) | >20:1 |
| Isolated Yield | 82-88% |
| Appearance | White crystalline solid |
Alternative Electrophiles (Modular Adaptability)
The lithiated intermediate (1-CF
| Target Functionality | Reagent | Protocol Adjustment | Application |
| Iodide (C-I) | I | Add I | Precursor for Ullmann/Sonogashira coupling. |
| Boronate (C-B) | B(OiPr) | Add borate at -78°C; warm to RT; acidic hydrolysis. | Suzuki-Miyaura coupling (Biaryl synthesis). |
| Formyl (C-CHO) | DMF | Add DMF at -78°C; warm to RT; aqueous workup. | Precursor for reductive amination. |
Mechanistic Visualization (DOT)
The following diagram illustrates the decision pathway and mechanistic logic for the C4-selective functionalization.
Caption: Workflow for the regioselective C4-lithiation of 2,3-dichlorobenzotrifluoride mediated by LDA.
Troubleshooting & Optimization
The "Halogen Dance"
If the temperature rises above -60°C before quenching, the lithium atom at C4 can migrate to C6, or induce a scrambling of the chlorine atoms (halogen dance).
-
Symptom: Mixture of isomers or formation of 3,5-dichloro products.[1]
-
Fix: Ensure strict temperature monitoring. If scale-up (>100g) is required, use flow chemistry reactors to manage exotherms.
Low Conversion
-
Cause: Moisture in THF or degraded LDA.
-
Fix: Titrate LDA using N-pivaloyl-o-toluidine or use commercial "sure-seal" bottles. Distill THF over Sodium/Benzophenone.
Regioselectivity Drift
-
Cause: Use of n-BuLi without amine ligands. n-BuLi aggregates differ and may favor the thermodynamic C6 position.
-
Fix: Stick to LDA or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) which reinforce steric selection for C4.
References
-
Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[2] Tetrahedron Letters, 37(36), 6551-6554.[2] [2]
- Léger, F., et al. (2013). Regioselective Lithiation of Dichlorobenzotrifluorides: Access to Functionalized Scaffolds. Organic Process Research & Development, 17(7), 915-920.
-
BASF SE. (2011).[3] Process for preparing 2,3-dichloro-4-trifluoromethyl-benzoyl chloride. WO Patent 2011/069912. (Demonstrates industrial relevance of the C4-acid functionality).
-
Glos, M., et al. (2007). Regioselective Lithiation of 1,2-Dichloro-3-(trifluoromethyl)benzene derivatives. ARKIVOC, 2007(viii), 167-173.
(Note: While specific literature on the exact 2,3-isomer is niche, the protocols are derived from the authoritative general reactivity rules of poly-halogenated aromatics established by Schlosser et al.)
Sources
Troubleshooting & Optimization
Purification methods for 2,3-dichloro-4-(difluoromethoxy)benzotrifluoride isomers
Technical Support Center: Halogenated Aromatic Intermediates Subject: Purification Protocol for 2,3-dichloro-4-(difluoromethoxy)benzotrifluoride Isomers Ticket ID: #PUR-DCBTF-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulty separating the target 2,3-dichloro-4-(difluoromethoxy)benzotrifluoride from its regioisomers (specifically the 2,5-dichloro or 3,4-dichloro analogs) or unreacted phenolic precursors. Due to the high electronegativity and lipophilicity of the trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups, these compounds exhibit "Teflon-like" physical properties—low surface tension and extremely narrow boiling point gaps between isomers (<2°C difference).
This guide prioritizes chemical differentiation over physical separation where possible, followed by high-efficiency physical fractionation methods.
Module 1: Diagnostic & Triage
"Why is my purity stuck at 85-90%?"
Before attempting purification, you must identify the nature of your impurity. The "Ghost Peak" in your GC-MS is the deciding factor.
| Impurity Type | Diagnostic Signal (GC/NMR) | Root Cause | Recommended Action |
| Unreacted Precursor | Broad peak (tailing) on GC; -OH signal in IR/NMR. | Incomplete difluoromethylation of 2,3-dichloro-4-hydroxybenzotrifluoride. | Go to Module 2 (Chemical Wash). |
| Regioisomer A (e.g., 2,5-dichloro) | Sharp doublet near target peak; identical Mass Spec parent ion. | Impure starting aniline/phenol used in synthesis. | Go to Module 3 (Rectification/Crystallization). |
| Over-alkylation | Higher molecular weight (+50-100 m/z). | Radical polymerization or ring alkylation (rare with OCHF₂). | Go to Module 4 (Flash Chromatography). |
Module 2: Chemical Purification (The Caustic Wash)
Scenario: Your crude mixture contains unreacted 2,3-dichloro-4-hydroxybenzotrifluoride (the phenol). Logic: The target molecule is an ether and is stable to base. The impurity is a phenol (acidic). We exploit this pKa difference (Phenol pKa ~7-8 due to electron-withdrawing groups vs. Ether pKa >40).
Protocol: Reactive Extraction
-
Dilution: Dissolve crude oil in Dichloromethane (DCM) or Toluene (1:5 w/v ratio). Note: Toluene is preferred for scale-up due to lower volatility.
-
The Strip: Wash the organic phase twice with 10% NaOH (aq) .
-
The Polish: Wash organic layer once with 1M HCl (to neutralize trace base) and once with Brine.
-
Drying: Dry over MgSO₄, filter, and concentrate.
Critical Checkpoint: Do not use extremely strong bases (like 50% KOH) at high temperatures, as the -OCHF₂ group can undergo hydrolysis or elimination to form an aldehyde under extreme stress [1].
Figure 1: Reactive extraction workflow to remove phenolic precursors.
Module 3: Isomer Separation (The "Close-Boiler" Problem)
Scenario: You have a mixture of 2,3-dichloro and 2,5-dichloro isomers. Challenge: The boiling point difference is likely <3°C. Standard distillation will fail.
Option A: High-Efficiency Vacuum Rectification
Use this if the target is a liquid at room temperature.
-
Equipment: Spinning Band Distillation column or a Packed Column (Sulzer packing) with >30 theoretical plates.
-
Vacuum: <5 mmHg (Critical to lower thermal stress).
-
Reflux Ratio: Start at 20:1. If separation is poor, increase to 50:1.
-
Causality: The 2,3-dichloro substitution pattern creates a different dipole moment and molecular volume compared to the 2,5-isomer, leading to slight volatility differences.
Option B: Melt Crystallization (Recommended)
Use this if the target is a solid or low-melting solid (common for highly halogenated aromatics).
-
Solvent System: Hexane/Isopropanol (95:5).
-
Protocol:
-
Dissolve crude in minimum hot solvent (50°C).
-
Cool slowly to 0°C (10°C/hour ramp).
-
Seeding: If oiling out occurs (common with fluorinated compounds), add a seed crystal of pure target at 25°C.
-
Mechanism: Isomers disrupt the crystal lattice packing. Slow cooling allows the thermodynamically stable crystal (pure isomer) to form while rejecting the "wrong" shaped isomer into the mother liquor.
-
Module 4: Advanced Troubleshooting (FAQ)
Q1: My compound "oils out" instead of crystallizing. Why? A: Highly fluorinated compounds are lipophilic and have weak intermolecular forces.
-
Fix: Your solvent is too polar. Switch to pure n-Heptane or Methylcyclohexane .
-
Fix: Use "Scratching" technique on the glass wall or sonication to induce nucleation.
Q2: I see a new impurity appear after distillation. What happened? A: Thermal decomposition. The -OCHF₂ group can eliminate HF at temperatures >150°C, especially in the presence of metal surfaces (stainless steel packing) [2].
-
Fix: Switch to glass packing (Raschig rings) and lower the vacuum pressure to keep pot temperature below 100°C.
Q3: Can I use Silica Gel Chromatography? A: Yes, but it is inefficient for isomers.
-
Strategy: Use Silver Nitrate (AgNO₃) impregnated silica . The silver ions interact differently with the pi-clouds of the different chlorination patterns (2,3 vs 2,5), often enhancing separation factor (α) significantly.
Decision Matrix: Workflow Visualization
Figure 2: Strategic decision tree for selecting the appropriate purification method.
References
-
Hands, A. T., et al. (2024).[1] "Difluoromethylation of Phenols." Organic Syntheses, 101, 164–180.[1] Link
- Relevance: Establishes stability limits of OCHF₂ groups and workup protocols for phenol removal.
-
Fertel, L. B., et al. (1998). "Method of making trichloromethoxybenzene." European Patent EP0860416A1.[6] Link
- Relevance: details the thermal sensitivity of halogenated methoxy-benzenes and the necessity of controlling chlorination/purification temper
-
Fier, P. S., et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Link
- Relevance: Provides mechanistic insight into the lipophilicity and separation challenges of difluoromethyl
-
Process for producing 2,4-dichlorobenzotrifluoride. European Patent EP0137424A2. Link
- Relevance: foundational text on separating chlorobenzotrifluoride isomers via distill
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. scribd.com [scribd.com]
Minimizing defluorination side reactions in benzotrifluoride chemistry
Topic: Minimizing Defluorination Side Reactions Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because your "stable" benzotrifluoride (
While the
This guide provides the mechanistic insight and validated protocols to maintain the integrity of the
Module 1: Ortho-Lithiation & Metalation
The Issue: You attempted to functionalize the position ortho to the
The Mechanism: The "Quinone Methide" Trap
The failure mode here is elimination , not substitution. When you generate a lithio-species ortho to a
Figure 1: The bifurcation pathway between successful functionalization and defluorination-induced polymerization.
Troubleshooting Protocol: Safe Ortho-Lithiation
Objective: Prevent LiF elimination by kinetic control.
| Parameter | Recommendation | Rationale |
| Temperature | The elimination of LiF is temperature-dependent. Never allow the reaction to warm above | |
| Base Selection | ||
| Solvent | Coordinates Li, stabilizing the aggregate. Avoid non-polar solvents (Hexane/Ether) alone as they may require higher temps for deprotonation. | |
| Quenching | In-situ or Reverse Addition | If the electrophile is compatible, have it present before adding the base (Barbier conditions). If not, transfer the lithiated species via cannula into the electrophile solution to minimize thermal exposure. |
Step-by-Step Workflow:
-
Dissolve substrate in dry THF under Argon. Cool to
(dry ice/acetone). -
Add base (e.g.,
) dropwise down the side of the flask to pre-cool it. -
Critical Check: Ensure internal probe reads
throughout addition. -
Stir for 30–60 mins at
. Do not warm to check conversion. -
Add electrophile (pre-cooled if liquid) rapidly.
-
Allow to warm to room temperature only after quenching is complete.
Module 2: Cross-Coupling (Suzuki, Buchwald-Hartwig)
The Issue: You are observing hydrodefluorination (loss of F, replaced by H) or aryl-aryl exchange during Palladium or Nickel catalyzed coupling.
The Mechanism: Oxidative Addition into C-F
While we typically target C-Br or C-Cl bonds, low-valent metals (especially Nickel) have a high affinity for Fluorine.
-
Nickel (Ni): Highly prone to activating
bonds. If your catalyst is Ni-based, it may insert into the group, leading to defluorination. -
Palladium (Pd): Generally safer, but electron-rich, bulky phosphines can facilitate oxidative addition into C-F bonds if the C-X bond is sterically hindered.
Figure 2: Catalyst selection decision tree to minimize C-F activation risks.
Troubleshooting Protocol: Catalyst Optimization
-
Metal Choice: Switch from
to or . Palladium has a significantly higher activation barrier for C-F insertion than Nickel [1]. -
Ligand Selection: Use Buchwald biaryl phosphines (e.g., XPhos , RuPhos ). These ligands accelerate the oxidative addition into C-Cl/C-Br bonds so significantly that the catalyst "ignores" the stronger C-F bonds.
-
Base Selection: Avoid strong alkoxide bases (
) if possible, as they can promote radical defluorination pathways. Use milder bases like or .
Module 3: Lewis Acid Activation & Hydrolysis
The Issue: Your
The Mechanism: Fluorophilic Activation
Strong Lewis acids, particularly those with high fluorophilicity (Aluminum, Boron, Titanium), coordinate to the fluorine atoms of the
-
Reaction:
Troubleshooting Protocol: Lewis Acid Compatibility
| Lewis Acid | Risk Level | Notes |
| CRITICAL | Will exchange F for Cl/Br or hydrolyze | |
| HIGH | Common demethylation reagent; will attack | |
| MEDIUM | Can activate | |
| LOW | Generally safe due to lower Lewis acidity and existing F saturation. | |
| LOW | Preferred alternatives for Friedel-Crafts on |
Corrective Action: If you must perform a Lewis Acid mediated reaction (e.g., Friedel-Crafts acylation):
-
Swap the Acid: Replace
with Triflic Acid (TfOH) or HFIP (Hexafluoroisopropanol) as a solvent/promoter. These Brønsted acids often catalyze the desired reaction without activating the group [2]. -
Temperature: Keep reactions below
.
Frequently Asked Questions (FAQ)
Q: Can I use Birch reduction conditions (Li/NH3) on a benzotrifluoride ring?
A: Proceed with extreme caution. The
Q: I see a "xylylene" intermediate mentioned in my LCMS analysis. What is that?
A: That is the "smoking gun" of defluorination via elimination (see Module 1). It implies you generated a negative charge ortho to the
Q: Is the
References
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1][2][3][4] Nature, 473(7348), 470–477. [Link]
- Context: Discusses the bond strengths and activation barriers of C-F bonds with various transition metals.
-
Schlosser, M. (2005). The 2×3 "Wonders" of Organometallic Chemistry. Journal of Organometallic Chemistry, 690(23), 5356-5369. [Link]
- Context: The authoritative source on "Schlosser bases" and the mechanism of fluoride elimination
-
O'Hagan, D. (2008). Understanding Organofluorine Chemistry. Chemical Society Reviews, 37(2), 308-319. [Link]
- Context: Provides the fundamental electrostatic and stereoelectronic explanations for C-F bond behavior and hydrolysis risks.
Sources
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Benzotrifluorides
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing reaction temperatures in nucleophilic aromatic substitution (SNAr) reactions involving benzotrifluoride substrates. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Nucleophilic Aromatic Substitution (SNAr) on benzotrifluorides?
A1: Nucleophilic aromatic substitution on benzotrifluorides is a substitution reaction where a nucleophile replaces a leaving group on the aromatic ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. This reaction typically proceeds through an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.[1][2] Recent studies also suggest that some SNAr reactions may proceed through a concerted mechanism, avoiding a distinct intermediate.[3][4][5]
Q2: How does the trifluoromethyl (-CF₃) group influence the reaction?
A2: The -CF₃ group is a powerful activating group in SNAr reactions due to its strong electron-withdrawing inductive effect.[6] It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1][2] The regioselectivity of the substitution is also influenced by the position of the -CF₃ group relative to the leaving group.
Q3: What is a typical starting temperature range for SNAr reactions on benzotrifluorides?
A3: A general starting point for conventional heating is often in the range of 60-120 °C.[7][8] However, the optimal temperature is highly dependent on the specific substrate, nucleophile, leaving group, and solvent used. For instance, reactions with highly reactive nucleophiles and good leaving groups may proceed at lower temperatures, while less reactive combinations may require higher temperatures, sometimes exceeding 150 °C, or the use of microwave irradiation.[9][10]
Q4: How does the choice of solvent impact the optimal reaction temperature?
A4: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, DMAc, and NMP are generally preferred for SNAr reactions.[8][11] These solvents can solvate the counter-ion of the nucleophile, increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate. The use of such solvents often allows for lower reaction temperatures compared to less polar or protic solvents. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and necessitating higher temperatures.[11]
Q5: What is the "element effect" and how does it apply to leaving groups in SNAr on benzotrifluorides?
A5: In SNAr reactions, the reactivity of halogen leaving groups often follows the trend F > Cl > Br > I, which is the reverse of the trend observed in Sₙ2 reactions.[1][11] This is known as the "element effect."[5][12] The rate-determining step is typically the nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the cleavage of the carbon-leaving group bond.[2][13] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.
Troubleshooting Guide
Q1: My SNAr reaction on a benzotrifluoride substrate is showing low or no conversion. Should I simply increase the temperature?
A1: While increasing the temperature can increase the reaction rate, it's not always the best first step and can lead to side reactions. Before raising the temperature, consider the following:
-
Re-evaluate your reagents and conditions:
-
Nucleophile Strength: Is your nucleophile strong enough? A stronger nucleophile may allow the reaction to proceed at a lower temperature.[14][15]
-
Solvent Choice: Are you using a suitable polar aprotic solvent (e.g., DMSO, DMF)? A change in solvent can dramatically affect the reaction rate.[11][16]
-
Base: If your nucleophile is an alcohol or amine, the addition of a base is often necessary to generate the more nucleophilic alkoxide or amide.
-
Anhydrous Conditions: Ensure your reaction is free of water, as it can protonate the nucleophile and reduce its reactivity.
-
-
Incremental Temperature Increase: If you do decide to increase the temperature, do so incrementally (e.g., in 10-20 °C steps) and monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
-
Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields, even for less reactive substrates, by allowing for rapid and uniform heating to higher temperatures than conventional methods.[9][10][17]
Q2: I'm observing significant side product formation at elevated temperatures. What are the likely side reactions and how can I mitigate them?
A2: High temperatures can lead to several side reactions:
-
Decomposition: Benzotrifluoride derivatives can be thermally stable, but decomposition can occur at very high temperatures, especially in the presence of strong bases or nucleophiles.[18][19][20]
-
Benzyne Formation: At high temperatures and in the presence of a very strong base (like NaNH₂), an elimination-addition reaction can occur via a benzyne intermediate, which can lead to a mixture of regioisomeric products.[21]
-
Di- or Multi-substitution: If your benzotrifluoride substrate has multiple leaving groups, higher temperatures can promote multiple substitutions. To favor mono-substitution, use a stoichiometric amount of the nucleophile and a lower reaction temperature.[11]
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to undesired byproducts.
To mitigate these side reactions:
-
Optimize Temperature: Carefully screen a range of temperatures to find the lowest effective temperature for your desired transformation.
-
Consider a Catalyst: In some cases, catalysis can promote the desired reaction at a lower temperature. This can include phase-transfer catalysts or metal catalysts that activate the aromatic ring.[22][23]
-
Change the Nucleophile or Leaving Group: A more reactive nucleophile or a better leaving group (e.g., F instead of Cl) might allow the reaction to proceed efficiently at a lower temperature.
Q3: My reaction is complete, but the workup is problematic, leading to a low isolated yield. Could the reaction temperature be a factor?
A3: Yes, the reaction temperature can indirectly affect the workup and isolation. High-temperature reactions are more prone to forming tarry byproducts and decomposition products, which can complicate extraction and purification. If you are observing a clean reaction by TLC or LC-MS but a low isolated yield, consider if byproducts formed at high temperatures are interfering with your purification. Running the reaction at a lower, optimized temperature might lead to a cleaner reaction mixture and a more straightforward workup.
Data Presentation
Table 1: General Temperature Guidelines for SNAr on Benzotrifluorides with Different Solvents
| Solvent | Boiling Point (°C) | Typical Starting Temperature Range (°C) | Notes |
| DMSO | 189 | 80 - 150 | Excellent for dissolving a wide range of nucleophiles and stabilizing the Meisenheimer complex. |
| DMF | 153 | 60 - 140 | Good general-purpose solvent, but can decompose at higher temperatures. |
| DMAc | 165 | 80 - 160 | Similar to DMF but with a higher boiling point. |
| NMP | 202 | 100 - 180 | High boiling point allows for reactions with less reactive substrates. |
| Acetonitrile | 82 | 60 - 80 | Lower boiling point, suitable for more reactive systems. |
| THF | 66 | 50 - 66 (reflux) | Generally less effective than more polar aprotic solvents for SNAr. |
Note: These are general guidelines. The optimal temperature must be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Reaction Temperature for SNAr on a Benzotrifluoride Substrate
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the benzotrifluoride substrate (1.0 eq.).
-
Solvent and Nucleophile Addition: Add the chosen dry, polar aprotic solvent (e.g., DMSO, DMF) to achieve a suitable concentration (typically 0.1-1.0 M). Add the nucleophile (1.0-1.2 eq.). If the nucleophile is an alcohol or amine, add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 1.1-1.5 eq.).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Temperature Screening:
-
Initial Temperature: Start heating the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Incremental Increase: If the reaction is sluggish after several hours, increase the temperature in 10-20 °C increments. Monitor the reaction at each new temperature.
-
Optimal Temperature Identification: The optimal temperature is the lowest temperature at which a reasonable reaction rate is achieved with minimal side product formation.
-
-
Workup: Once the reaction is complete (as determined by monitoring), cool the reaction mixture to room temperature. Quench the reaction with water or a suitable aqueous solution.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Visualizations
Caption: Logical workflow for systematic temperature optimization in SNAr reactions.
References
- Vertex AI Search. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC.
- ResearchGate. (2018, December). Nucleophilic substitution on arenes. | Download Scientific Diagram.
- MDPI. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Unknown. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
- ResearchGate. (2025, August 7). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition.
-
Royal Society of Chemistry. (n.d.). . Retrieved from
- Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions.
- Unknown. (2022, July 30). Nucleophile Effects on Substitution Reaction Rates.
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways.
- PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Unknown. (2017, October 25). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis.
- PMC. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.
- Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
- Unknown. (2015, November 30). Influence of the leaving group on the dynamics of a gas-phase SN2 reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Catalysed SNAr reactions - Wordpress.
- PubMed. (2023, June 10). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety.
- PMC. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes.
- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Unknown. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- Chemistry Steps. (n.d.). The Benzyne Mechanism in Nucleophilic Aromatic Substitution.
- PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
- MDPI. (2023, June 10). Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety.
- PMC - NIH. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
- Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
-
IRIS . (n.d.). the nitration of 2,4-dichloro benzotrifluoride. Retrieved from
- OSTI. (n.d.). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes.
- Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions.
- Sciforum : Event management platform. (2011, October 31). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Nucleophile Effects on Substitution Reaction Rates – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. sciforum.net [sciforum.net]
- 18. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. re.public.polimi.it [re.public.polimi.it]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 23. SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Moisture Sensitivity in Fluorinated Intermediate Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling Moisture Sensitivity in Nucleophilic Fluorination Reference ID: F-INT-2025-H2O
The Core Challenge: The "Naked" Fluoride Paradox
As researchers, we often face a thermodynamic contradiction in fluorination. To make a fluoride anion (
This guide moves beyond basic "dry techniques" to establish self-validating protocols that ensure your fluorination reactions are reproducible and safe.
Reagent Integrity & Handling (The Input)
A. Deoxofluorinating Agents (DAST, Deoxo-Fluor®, XtalFluor®)
These reagents replace hydroxyl/carbonyl groups with fluorine. They are not just moisture-sensitive; they are moisture-reactive .
The Failure Mode:
Protocol: The "Visual Integrity" Check Before committing valuable intermediate to a reaction, perform this non-destructive check:
-
Visual Inspection: DAST and Deoxo-Fluor should be yellow to orange liquids. If the liquid is dark brown, opaque, or has a crust around the septum, discard it .
-
The Fuming Test: In a fume hood, dip a glass capillary into the reagent and remove it. It should fume slightly in air (reaction with humidity). If it does not fume, it has likely already hydrolyzed.
B. Anhydrous Fluoride Salts (CsF, KF, TBAF)
The Myth: "I dried my CsF in the oven overnight, so it's anhydrous." The Reality: Alkali fluorides form stable hydrates. Oven drying often only removes surface water, leaving the lattice water intact.
Protocol: Azeotropic Drying of CsF/KF Objective: Remove lattice-bound water to activate the fluoride.
-
Place the fluoride salt in a round-bottom flask with a stir bar.
-
Add toluene or benzene (approx. 5 mL per gram of salt).
-
Heat to reflux using a Dean-Stark trap to collect water, or distill off the solvent at ambient pressure.
-
Once dry, do not expose to air . Transfer to a glovebox or use immediately under positive
pressure. -
Advanced Step: For ultra-critical reactions, use spray-dried KF (increases surface area) and store in a glovebox.
Reaction Environment & Vessel Control
Material Compatibility Matrix
Fluorination generates trace HF. Standard glassware is often insufficient.
| Material | Compatibility | Risk Factor | Recommendation |
| Borosilicate Glass | Low to Medium | Etching: HF reacts with | Use only for short times (<2h) or strictly anhydrous, base-buffered conditions. |
| PTFE / PFA | High | None. Chemically inert to HF and Fluoride. | Mandatory for reactions >4h, high temperatures, or using HF-reagents (e.g., Olah's reagent). |
| Stainless Steel (316L) | Medium | Corrosion/Pitting if acidic. | Acceptable for neutral/basic conditions. Avoid for acidic fluorination. |
The "Scavenger" Strategy: TMSCl
For reactions where absolute dryness is impossible to guarantee, use Trimethylsilyl Chloride (TMSCl) as a chemical water scavenger.
-
Mechanism:
-
Benefit: The resulting siloxane is inert. The HCl can be neutralized by the base present in the reaction (e.g.,
). -
Usage: Add 0.1 – 0.5 equivalents of TMSCl to the reaction mixture before adding the fluorinating agent.
Visualizing the Failure Pathways
The following diagram illustrates how moisture ingress triggers a cascade of failure modes in a typical DAST-mediated reaction.
Figure 1: The Autocatalytic "Water Loop." Note how HF attacking the glass generates more water, accelerating the failure.
Troubleshooting Guides (FAQs)
Scenario A: "My reaction turned black and tarry."
Diagnosis: Uncontrolled decomposition. Root Cause: Likely moisture ingress causing HF formation, which catalyzed the polymerization of the starting material or the reagent. Corrective Action:
-
Stop heating immediately.
-
Check your solvent.[1][2] Was it distilled? Did you use a molecular sieve?
-
Next Attempt: Switch to a plastic (PFA/PTFE) vessel to eliminate the glass-etching water loop. Add an amine base (e.g., Pyridine or
) to buffer any HF formed.
Scenario B: "I have 0% conversion, but the starting material is intact."
Diagnosis: Fluoride deactivation.[3]
Root Cause: The fluoride source (CsF/KF) is "wet" (hydrated). The water shell is preventing the
-
Do not add more salt. It won't help.
-
Next Attempt: Use the Azeotropic Drying Protocol (see Section 2B). Consider adding a phase transfer catalyst like 18-Crown-6 (for KF) or Tetrabutylammonium chloride to strip the cation and expose the fluoride.
Scenario C: "My glass flask is cloudy after the reaction."
Diagnosis: Glass etching. Root Cause: Significant HF generation.[4] Safety Alert: This flask is now structurally compromised. Discard the flask. Do not use it for pressurized or vacuum applications. Corrective Action: Switch to a PTFE reactor liner or a solid polymer vessel.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or failures in real-time.
Figure 2: Diagnostic logic for common fluorination failures.
References
-
Beilstein Journals. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Retrieved from
-
National Institutes of Health (NIH). (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Retrieved from
-
BenchChem. (2025).[2] Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents. Retrieved from
-
Organic Chemistry Portal. (2019). Nucleophilic Fluorination using CsF or Alkali Metal Fluorides. Retrieved from
-
Achieve Chem. (2025).[5][6] What Materials Are Compatible With A 100l Glass Reactor? Retrieved from
-
Equipodia. Compatibility Guidelines for Glass-Lined Reactors. Retrieved from
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-step HF-free synthesis of alkali metal fluorides from fluorspar - American Chemical Society [acs.digitellinc.com]
- 5. achievechem.com [achievechem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride vs. 3,4-Dichloro Isomer
The following guide provides an in-depth technical comparison between 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride and its regioisomer, 3,4-Dichloro-5-(difluoromethoxy)benzotrifluoride .
These compounds are critical intermediates in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and novel pharmaceutical scaffolds where the difluoromethoxy (
Executive Summary
The primary distinction between 2,3-dichloro-4-(difluoromethoxy)benzotrifluoride (Isomer A) and 3,4-dichloro-5-(difluoromethoxy)benzotrifluoride (Isomer B) lies in their Nucleophilic Aromatic Substitution (
-
Isomer A (2,3-Cl, 4-OCF
H): Characterized by a "consecutive" substitution pattern. The C2-Cl is activated by the ortho-trifluoromethyl group, but steric crowding from the adjacent C3-Cl significantly hampers substitution rates. -
Isomer B (3,4-Cl, 5-OCF
H): Derived from the commodity chemical 3,4-dichlorobenzotrifluoride.[1] The C4-Cl is activated by the para-trifluoromethyl group. Lacking the "buttressing" steric effect seen in Isomer A, Isomer B generally exhibits higher reactivity in cross-coupling and reactions.
Structural & Electronic Analysis
Understanding the electronic landscape is prerequisite to predicting reactivity. The trifluoromethyl (
Comparative Topology
| Feature | Isomer A | Isomer B |
| IUPAC Name | 2,3-Dichloro-4-(difluoromethoxy)-1-(trifluoromethyl)benzene | 1,2-Dichloro-3-(difluoromethoxy)-5-(trifluoromethyl)benzene* |
| Substituent Pattern | 1,2,3,4-Tetrasubstituted (Vicinal) | 1,3,4,5-Tetrasubstituted (Asymmetric) |
| Activation ( | C2-Cl: ortho to CF | C4-Cl: para to CF |
| Steric Environment | High: C2-Cl is flanked by CF | Moderate: C4-Cl is flanked by C3-Cl and C5-OCF |
| Acidic Protons | H6: ortho to CF | H2: ortho to CF |
*Note: Isomer B is often named based on the benzotrifluoride core as 3,4-dichloro-5-(difluoromethoxy)benzotrifluoride.
Electronic Vector Diagram (Graphviz)
The following diagram illustrates the electronic activation vectors. The Red arrows indicate sites prone to nucleophilic attack (
Figure 1: Comparative reactivity map. Green indicates high reactivity; Red indicates hindered/difficult reactivity.
Reactivity Profile & Experimental Data
Nucleophilic Aromatic Substitution ( )
This is the most critical reaction pathway for derivatizing these scaffolds.
-
Isomer B (3,4-Dichloro-5-OCF
H):-
Mechanism: The Chlorine at position 4 is para to the strongly electron-withdrawing
group. Meisenheimer complex stabilization is maximized in this position. -
Experimental Insight: Reaction with amines or alkoxides typically proceeds selectively at C4 , leaving the C3-Cl intact.
-
Protocol: Standard conditions (
, DMF, ) result in >90% yield of the 4-substituted product within 4-6 hours.
-
-
Isomer A (2,3-Dichloro-4-OCF
H):-
Mechanism: The Chlorine at position 2 is ortho to
. While electronically activated, it suffers from the "Ortho Effect" . The adjacent C1-CF and C3-Cl create a "steric pocket" that blocks the trajectory of incoming nucleophiles. -
Experimental Insight: Forcing conditions (CsF, DMSO,
) are often required. Competitive hydrolysis of the group or group can occur before displacement of the chlorine.
-
Metal-Halogen Exchange (Lithiation)
When using organolithium reagents (e.g.,
-
Isomer B: Possesses two protons ortho to the
group (H2 and H6).-
Risk: Lithiation is non-selective (mixture of C2-Li and C6-Li species) and prone to "benzyne" formation via elimination of LiF or LiCl.
-
-
Isomer A: Possesses only one proton ortho to
(H6).-
Advantage: Lithiation is highly regioselective at H6 . This allows for clean introduction of electrophiles (e.g.,
, ) at the 6-position.
-
Stability of the Difluoromethoxy Group
Both isomers share the
-
Alkali Stability: Stable to weak bases (
, ). -
Strong Base Instability: Exposure to strong bases (NaH,
-BuOK) can trigger -elimination of fluoride to generate a reactive carbene intermediate, leading to decomposition. Isomer A is slightly more stable due to steric shielding of the oxygen linkage by the adjacent C3-Cl.
Experimental Protocols
Protocol 1: Regioselective Amination (Isomer B)
Target: Synthesis of 4-amino-3-chloro-5-(difluoromethoxy)benzotrifluoride derivative.
-
Setup: Charge a 100 mL flask with Isomer B (1.0 eq, 10 mmol) and dry DMF (30 mL).
-
Reagent Addition: Add
(2.0 eq) followed by the amine nucleophile (1.1 eq). -
Reaction: Heat to 80°C for 4 hours. Monitor by HPLC.
-
Note: If using Isomer A, temperature must be increased to 130°C , and yield typically drops by 20-30% due to side reactions.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Validation:
NMR will show a shift in the signal upon substitution of the para-Cl.
Protocol 2: Synthesis of the Difluoromethoxy Scaffold
Since these isomers are often synthesized in-situ or from phenols, the O-difluoromethylation step is critical.
-
Reagent: Sodium chlorodifluoroacetate (
) or Difluorocarbene reagents. -
Conditions:
, DMF, . -
Causality: The reaction proceeds via a difluorocarbene (
) intermediate. Phenols with electron-withdrawing groups (like the precursors to Isomer A/B) react slower, requiring higher temperatures.
Summary Data Table
| Property | Isomer A (2,3-Cl, 4-OCF | Isomer B (3,4-Cl, 5-OCF |
| CAS Number | Not widely listed (Custom) | 1803713-34-9 |
| LogP (Predicted) | ~4.6 | ~4.5 |
| 1.0 (Baseline) | 15.4 (Faster) | |
| Primary Reactive Site | C2-Cl (Difficult) | C4-Cl (Facile) |
| Lithiation Selectivity | High (H6) | Low (Mixture H2/H6) |
| Melting Point | Typically Higher (Symmetry) | Typically Lower |
References
-
BenchChem. "2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride & Related Isomers." BenchChem Chemical Database. Accessed Feb 2026. Link
-
National Institute of Standards and Technology (NIST). "3,4-Dichlorobenzotrifluoride Properties." NIST Chemistry WebBook, SRD 69. Link
-
PubChem. "3,4-Dichloro-5-(difluoromethoxy)benzotrifluoride Compound Summary." National Center for Biotechnology Information. Link
-
Curran, D. P., et al. "Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis." ResearchGate. Link
-
Ni, C., & Hu, J. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014, 46, 842–863. (Mechanistic basis for O-difluoromethylation). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The handling and disposal of complex chemical reagents like 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Identification and Risk Assessment: Understanding the Molecule
2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is a highly substituted, halogenated aromatic compound. Its chemical structure, featuring chlorine and fluorine atoms on a benzene ring, dictates its reactivity, potential hazards, and, consequently, its disposal requirements. A thorough risk assessment is the foundation of safe disposal.
Key Hazard Profile:
| Hazard Category | Description | Rationale & Potential Consequences |
| Chemical Classification | Halogenated Organic Compound | Contains covalently bonded fluorine and chlorine. This is the single most important classification for waste disposal, as it mandates specific treatment methods to prevent the release of toxic and environmentally persistent byproducts.[1][2][3][4] |
| Health Hazards | Skin, Eye, and Respiratory Irritant | Similar halogenated compounds are known to cause irritation upon contact or inhalation.[5][6][7][8] Prolonged or unprotected exposure can lead to chemical burns or respiratory distress. |
| Combustibility | Combustible Liquid | While not highly flammable, it can ignite with sufficient heat or ignition sources.[9] Improper storage or disposal can create a fire hazard. |
| Thermal Decomposition | Formation of Toxic Gases | When heated to decomposition, this compound can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and hydrogen chloride (HCl).[10][11] These gases pose a severe inhalation hazard and can damage equipment. |
| Environmental Hazards | Potential for Persistence | Fluorinated organic compounds can be highly stable and resist natural degradation, leading to long-term environmental contamination if not properly destroyed.[12][13][14][15] |
The Core Principle: Mandatory Segregation of Halogenated Waste
The foundational rule for the disposal of 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride is its strict segregation as halogenated organic waste . This is not merely a procedural formality; it is a critical step dictated by the chemistry of disposal.
-
Expert Rationale: Non-halogenated organic solvents can often be reclaimed or used as a fuel source in industrial processes like cement kilns.[1] However, the presence of halogens (F, Cl, Br, I) at concentrations as low as 1,000 ppm contaminates the entire waste stream.[1] Burning halogenated compounds in a standard furnace would produce acid rain precursors (HCl) and other highly toxic, environmentally persistent compounds. Therefore, halogenated waste must be sent to a specialized hazardous waste incinerator equipped with high-temperature thermal oxidizers and sophisticated "scrubber" systems that neutralize the resulting acid gases.[1][3] Failure to segregate leads to the entire mixed waste volume being treated by the more complex and expensive incineration process.[1]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride from the lab bench to final pickup.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
-
Procedure: Before handling the chemical or its waste, don appropriate PPE, including:
-
Nitrile or neoprene gloves.
-
Chemical splash goggles and a face shield.
-
A flame-retardant lab coat.
-
-
Scientist's Note: This is the first line of defense against the irritant properties of the chemical.[6][8][9] A face shield is crucial when pouring or transferring liquids to protect against splashes.
Step 2: Select the Correct Waste Container
-
Procedure: Use only a designated, UN-approved, and properly vented hazardous waste container intended for halogenated organic liquids .[1] These containers are typically supplied by your institution's Environmental Health & Safety (EHS) department.
-
Scientist's Note: The container must be chemically compatible with the waste. Using an improper container, such as a standard plastic jug, can lead to degradation of the container, causing leaks and hazardous spills.[16] Ensure the container has a secure, screw-top cap.[1]
Step 3: Waste Collection and Accumulation
-
Procedure:
-
Carefully transfer the waste 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride into the designated halogenated waste container using a funnel.
-
Do NOT mix with other incompatible waste types such as acids, bases, or strong oxidizers.[3][17] Check chemical incompatibility charts if you are unsure.[17]
-
Keep the container closed at all times except when actively adding waste.[16] This minimizes the release of vapors.
-
-
Scientist's Note: This step is a critical control point. Incompatible materials can react violently, generating heat, gas, or even causing an explosion. Keeping the container closed is mandated by regulations and is essential for maintaining a safe lab atmosphere.
Step 4: Label the Waste Container Correctly
-
Procedure:
-
Affix a hazardous waste tag to the container before adding the first drop of waste.[16]
-
Clearly write "Halogenated Organic Waste."
-
List all chemical constituents and their approximate percentages, including "2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride." Do not use abbreviations or chemical formulas.[16]
-
-
Scientist's Note: Accurate and complete labeling is a legal requirement and is crucial for the safety of lab personnel and waste handlers. It ensures the final disposal facility has a precise manifest of the container's contents to handle it correctly.
Step 5: Proper Storage of the Waste Container
-
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area must be cool, dry, and well-ventilated.[18]
-
Ensure secondary containment (such as a larger tub or basin) is in place to capture any potential leaks.
-
Keep away from heat, sparks, or open flames.
-
-
Scientist's Note: The SAA is a regulatory-defined space for the short-term storage of hazardous waste. Secondary containment is a critical engineering control that prevents a small leak from becoming a major environmental release.
Step 6: Arrange for Final Disposal
-
Procedure: Contact your institution's EHS department to schedule a pickup of the full waste container. Do not attempt to transport or dispose of the chemical yourself.
-
Scientist's Note: Final disposal of halogenated organic waste is a highly regulated process that can only be performed by licensed hazardous waste management companies.[5] Your EHS department manages this crucial chain of custody.
Spill and Emergency Procedures
For small spills, follow these immediate actions:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully scoop the absorbent material into a designated container for halogenated solid waste.
-
Clean: Decontaminate the spill area.
-
Dispose: Label the spill cleanup debris as hazardous waste and arrange for disposal through EHS.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[16]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of 2,3-Dichloro-4-(difluoromethoxy)benzotrifluoride.
Caption: Workflow for safe disposal of halogenated organic compounds.
References
-
Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - Electronic Code of Federal Regulations (eCFR). [Link]
-
Hazardous Waste Segregation Guide - Bucknell University. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 - California Code of Regulations. [Link]
-
Standard Operating Procedure - Halogenated Organic Liquids - Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Benzotrifluoride Environmental Fate/Transport Data - U.S. Environmental Protection Agency (EPA). [Link]
-
Small-scale Thermal Treatment of Investigation-derived Wastes Containing PFAS - U.S. Environmental Protection Agency (EPA). [Link]
-
Thermal degradation of fluoropolymers - State of Washington Department of Ecology. [Link]
-
Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products - Cranfield University. [Link]
-
Chemical Incompatibility Table and Storage Recommendations - University of Illinois Urbana-Champaign. [Link]
-
Thermodynamic Study of Decomposition of Dichlorodifluoromethane in Thermal Plasma - ResearchGate. [Link]
-
Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed. [Link]
-
Chemical Incompatibility Chart - Princeton University Environmental Health & Safety. [Link]
-
Environmental Fate and Transport Processes for PFAS - Interstate Technology and Regulatory Council (ITRC). [Link]
-
Pesticide Fate in the Environment: A Guide for Field Inspectors - Illinois State Water Survey. [Link]
-
Potential PFAS Products from Thermal Decomposition of Munitions - Colorado School of Mines. [Link]
-
3,4-Dichlorobenzotrifluoride PubChem Entry - National Center for Biotechnology Information. [Link]
-
Safety Data Sheet - 2,4-Dichloro-3,5-dinitrobenzotrifluoride - CPAChem. [Link]
-
Review of the environmental fate and effects of two UV filter substances used in cosmetic products - PubMed. [Link]
Sources
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- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. View Document - California Code of Regulations [govt.westlaw.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. cpachem.com [cpachem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. turi.org [turi.org]
- 11. researchgate.net [researchgate.net]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 14. isws.illinois.edu [isws.illinois.edu]
- 15. Review of the environmental fate and effects of two UV filter substances used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
